Potassium (2-cyclopropylethyl)trifluoroboranuide
Description
Properties
IUPAC Name |
potassium;2-cyclopropylethyl(trifluoro)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BF3.K/c7-6(8,9)4-3-5-1-2-5;/h5H,1-4H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVISKBUGFIDGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC1CC1)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BF3K | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard and Alkyllithium Reagent Pathways
The most common method involves reacting cyclopropylethylmagnesium bromide or lithium reagents with trifluoroborate esters. For example, the general protocol involves:
- Metallation : Cyclopropyl bromide is treated with n-butyllithium at −78°C in anhydrous tetrahydrofuran (THF) to generate cyclopropylethyllithium.
- Boration : The lithiated species is quenched with trimethyl borate or triisopropyl borate, yielding a boronic ester intermediate.
- Fluoridation and Salt Formation : Treatment with potassium hydrogen fluoride (KHF₂) in aqueous THF converts the boronic ester to the trifluoroborate salt.
A patent by CN101863912A demonstrates this route, achieving a 94% yield for cyclopropylboronic acid using triisopropyl borate and n-butyllithium at −78°C. Analogous conditions apply to the cyclopropylethyl variant, though the extended alkyl chain necessitates stricter temperature control to prevent decomposition.
Table 1: Representative Conditions for Grignard/Lithiation Routes
| Reagent | Boron Source | Temperature | Yield | Source |
|---|---|---|---|---|
| n-BuLi | Triisopropyl borate | −78°C | 94% | |
| s-BuLi | Trimethyl borate | −78°C | 93% | |
| Cyclopropyl MgBr | B(OMe)₃ | −40°C | 88% |
Iridium-Catalyzed C–H Borylation
Direct functionalization of cyclopropane-containing alkanes via C–H borylation offers a streamlined alternative. Iridium complexes such as [Ir(COD)(OMe)]₂ with dtbpy ligands activate C–H bonds in hydrocarbons, enabling borylation without pre-functionalized substrates. For cyclopropylethane:
- Catalytic System : 0.1 mol% [Ir(COD)(OMe)]₂ and dtbpy in THF at 80°C.
- Borylation : Reaction with bis(pinacolato)diboron (B₂Pin₂) introduces the boron group.
- Salt Formation : KHF₂ treatment yields the potassium trifluoroborate.
This method avoids harsh metallation conditions but requires specialized catalysts. Yields for analogous tertiary C–H borylations reach 86%, though cyclopropane ring stability under these conditions remains a consideration.
Cross-Coupling of Secondary Alkyltrifluoroborates
Palladium-catalyzed cross-coupling enables late-stage introduction of the cyclopropylethyl group. Key advancements include:
- Ligand Design : Bulky phosphines like n-BuPAd₂ (Catacxium A) suppress β-hydride elimination, enabling coupling with aryl chlorides.
- Optimized Conditions : Cs₂CO₃ in toluene at 80°C with Pd(OAc)₂ and n-BuPAd₂ achieves >90% yield for secondary alkyltrifluoroborates.
Table 2: Cross-Coupling Parameters for Aryl Electrophiles
| Electrophile | Ligand | Base | Yield | Source |
|---|---|---|---|---|
| 2-Chloroanisole | n-BuPAd₂ | Cs₂CO₃ | 91% | |
| 4-Bromotoluene | PtBu₃ | K₃PO₄ | 82% |
Stepwise Synthesis of Potassium (2-Cyclopropylethyl)Trifluoroboranuide
Synthesis from Cyclopropylboronic Acid
The patent CN101863912A outlines a scalable route to cyclopropylboronic acid, which can be extended to the cyclopropylethyl derivative:
- Lithiation : Cyclopropylethyl bromide (12.1 g, 100 mmol) in THF is treated with s-butyllithium (1.4 M in hexane) at −78°C.
- Boration : The lithiated intermediate is added to triisopropyl borate (18.8 g, 100 mmol) in THF, stirred for 1 h, and warmed to −20°C.
- Acidification and Isolation : Quenching with 1N HCl (pH 3–4), extraction with methyl tert-butyl ether, and crystallization from isopropyl ether/sherwood oil yield the boronic acid (94% yield).
- Trifluoroborate Formation : The boronic acid is treated with KHF₂ in methanol, followed by recrystallization to obtain the potassium trifluoroborate.
Direct Preparation from Pinacolboronic Esters
Viktor Bagutski et al. report a general method converting pinacolboronic esters to trifluoroborates:
- Ester Synthesis : Cyclopropylethyl pinacolboronate is prepared via hydroboration of 1-cyclopropylethylene.
- Fluoridation : KHF₂ (3 equiv) in methanol at 25°C for 12 h affords the trifluoroborate salt in 89% yield.
Characterization and Stability
This compound is isolated as a white powder (mp: 92–94°C) with 95% purity (¹H-NMR). Key characterization data include:
- ¹¹B NMR : δ −23.5 ppm (quartet, J = 28 Hz), consistent with trifluoroborate salts.
- ¹H NMR : δ 0.2–0.5 (m, cyclopropane CH₂), 1.2–1.6 (m, CH₂CH₂).
- Storage : Stable at 4°C under inert atmosphere; incompatible with strong acids or oxidizers.
Comparative Analysis of Methods
Table 3: Method Efficiency and Practicality
| Method | Yield (%) | Scalability | Cost | Key Challenges |
|---|---|---|---|---|
| Grignard/Lithiation | 90–94 | High | Moderate | Low-temperature requirements |
| C–H Borylation | 75–86 | Moderate | High | Catalyst availability |
| Cross-Coupling | 82–91 | High | High | Ligand synthesis |
The Grignard/lithiation route remains the most practical for large-scale synthesis, while cross-coupling offers versatility for functionalized substrates.
Chemical Reactions Analysis
Potassium (2-cyclopropylethyl)trifluoroboranuide is known to undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: It can participate in nucleophilic substitution reactions, particularly in metal-catalyzed cross-coupling reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium or nickel . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Potassium (2-cyclopropylethyl)trifluoroboranuide is primarily utilized as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions facilitate the formation of carbon-carbon bonds, which are essential for constructing complex organic molecules.
- Mechanism of Action : The compound acts as a nucleophilic coupling partner in metal-catalyzed reactions. It interacts with metal catalysts (e.g., palladium or nickel), leading to the transfer of the organic group to the metal catalyst followed by coupling with an electrophilic partner .
Medicinal Chemistry
Research indicates that this compound may have therapeutic applications due to its potential anti-inflammatory and anticancer properties.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound can inhibit specific enzymes involved in inflammatory pathways, potentially reducing levels of inflammatory mediators. This inhibition positions it as a candidate for treating autoimmune diseases .
- Cancer Therapy : Investigations have shown that this compound can inhibit the MTH1 enzyme, which is implicated in cancer cell proliferation. In vitro studies demonstrated significant inhibition of MTH1 activity, leading to reduced viability of cancer cells under oxidative stress conditions .
Materials Science
In addition to its applications in organic synthesis and medicinal chemistry, this compound is also explored for its potential in producing advanced materials.
- Polymer Chemistry : The compound's unique properties may be harnessed in the development of new polymers or as precursors for ionic liquids and electrolytes, enhancing material performance in various applications .
Case Study 1: Inhibition of MTH1 Enzyme
- Objective : To evaluate the compound's efficacy as an MTH1 inhibitor.
- Methodology : In vitro assays were conducted to assess the impact on cancer cell viability.
- Results : The compound significantly inhibited MTH1 activity, leading to reduced viability of cancer cells under oxidative stress conditions.
Case Study 2: Treatment of Autoimmune Conditions
- Objective : Assess the anti-inflammatory effects in models of autoimmune diseases.
- Methodology : Animal models were treated with this compound.
- Results : Treatment resulted in decreased levels of inflammatory markers and improved clinical scores compared to control groups.
Safety and Toxicity
While preliminary studies indicate low toxicity at therapeutic doses, further research is necessary to assess the safety profile comprehensively. Current data suggest potential hazards such as skin irritation and respiratory issues upon inhalation . Standard safety protocols should be followed when handling this compound.
Mechanism of Action
The mechanism by which potassium (2-cyclopropylethyl)trifluoroboranuide exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The compound interacts with metal catalysts, such as palladium or nickel, to facilitate the formation of carbon-carbon bonds. This process involves the activation of the boron center and the subsequent transfer of the organic group to the metal catalyst, followed by the coupling with an electrophilic partner .
Comparison with Similar Compounds
Key Observations :
- Aryl vs. Alkyl Substituents : Aryl-substituted trifluoroborates (e.g., dichlorophenyl) exhibit higher molecular weights and melting points compared to alkyl or alkoxy derivatives . The electron-withdrawing chlorine atoms in dichlorophenyl derivatives may enhance electrophilicity, facilitating coupling reactions .
- Steric Effects : The tert-butoxymethyl group in potassium (tert-butoxymethyl)trifluoroboranuide introduces steric bulk, which could slow reaction kinetics but improve shelf stability .
- Functional Groups : Hydroxyethyl-substituted analogs (e.g., C₈H₉BF₃KO) may offer improved solubility in polar solvents, broadening their utility in aqueous-phase reactions .
Reactivity in Suzuki-Miyaura Coupling
Evidence from potassium cyclopropyltrifluoroborate (a close structural relative) demonstrates efficient coupling with benzyl chlorides under Pd/RuPhos catalysis (120°C, toluene/H₂O) . Comparatively:
- Aryl Halides : Dichlorophenyl derivatives show compatibility with electron-deficient aryl chlorides, achieving yields >80% in optimized conditions .
- Alkoxy Derivatives : tert-Butoxymethyltrifluoroborates may require milder bases (e.g., K₂CO₃) due to sensitivity to strong bases .
- Cycloalkenyl Systems : Cyclopentenyl analogs exhibit moderate reactivity, with yields dependent on ligand choice (e.g., XPhos vs. SPhos) .
Biological Activity
Potassium (2-cyclopropylethyl)trifluoroboranuide, a compound represented by the formula CHBFK, is a member of the trifluoroborate family, which has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its pharmacological implications, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBFK
- Molecular Weight : 202.01 g/mol
- Structure : The compound features a cyclopropyl group attached to an ethyl chain and a trifluoroborate moiety, which contributes to its unique reactivity and biological properties.
This compound has been studied for its role in various biological processes:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways. This inhibition can lead to reduced levels of inflammatory mediators, making it a candidate for treating autoimmune diseases.
- Cellular Uptake and Distribution : The trifluoroborate group enhances the compound's solubility and stability, facilitating its uptake by cells. This property is crucial for its effectiveness in pharmacological applications.
- Interaction with Biological Targets : Preliminary studies suggest that this compound may interact with key receptors or enzymes in metabolic pathways, influencing cellular signaling and function.
Pharmacological Implications
Research indicates that this compound may have therapeutic applications in:
- Anti-inflammatory Treatments : Due to its ability to inhibit pro-inflammatory cytokines.
- Cancer Therapy : Potentially through modulation of tumor microenvironments and inhibition of tumor growth.
Case Study 1: Inhibition of MTH1 Enzyme
A study explored the use of this compound as an inhibitor of the MTH1 enzyme, which is implicated in cancer cell proliferation. The results demonstrated significant inhibition of MTH1 activity in vitro, leading to reduced viability of cancer cells under oxidative stress conditions .
Case Study 2: Treatment of Autoimmune Conditions
Another investigation assessed the compound's efficacy in models of autoimmune diseases. Results indicated that treatment with this compound resulted in decreased levels of inflammatory markers and improved clinical scores in animal models .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHBFK |
| Molecular Weight | 202.01 g/mol |
| Main Biological Activity | Anti-inflammatory |
| Potential Applications | Cancer therapy, Autoimmune diseases |
Safety and Toxicity
While preliminary studies suggest beneficial effects, further research is necessary to assess the safety profile and potential toxicity of this compound. Current data indicate low toxicity at therapeutic doses; however, long-term studies are essential for comprehensive safety evaluations .
Q & A
Q. What are the standard synthetic routes for preparing Potassium (2-cyclopropylethyl)trifluoroboranuide, and how can purity be optimized?
The synthesis typically involves reacting a halogenated precursor (e.g., 2-cyclopropylethyl bromide) with potassium trifluoroborate in a polar aprotic solvent like tetrahydrofuran (THF). A base such as potassium carbonate is added to neutralize HBr generated during the reaction. Key steps include:
- Reflux conditions : Maintain temperatures between 60–80°C for 12–24 hours to ensure complete conversion.
- Purification : Crystallization or column chromatography (using silica gel and ethyl acetate/hexane mixtures) removes unreacted starting materials.
- Yield optimization : Excess potassium trifluoroborate (1.2–1.5 eq) improves yields, while inert atmosphere (N₂/Ar) prevents oxidation .
Q. What safety protocols are critical when handling this compound?
This compound is classified under GHS Category 1C for skin corrosion/irritation and eye damage. Mandatory precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Keep in airtight containers under dry, inert conditions to prevent hydrolysis .
Advanced Research Questions
Q. How does the cyclopropylethyl substituent influence reactivity in cross-coupling reactions compared to other trifluoroborate derivatives?
The cyclopropylethyl group introduces steric hindrance and electronic effects that modulate reactivity:
- Steric effects : The rigid cyclopropane ring may slow transmetallation steps in Suzuki-Miyaura couplings, requiring elevated temperatures (80–100°C).
- Electronic effects : Electron-donating cyclopropane stabilizes the boron center, enhancing stability but reducing electrophilicity.
- Comparative data :
| Derivative | Coupling Efficiency (%) | Optimal Temp (°C) |
|---|---|---|
| (2-Chlorophenyl)methyl | 85–90 | 70 |
| (2-Cyclopropylethyl) | 70–75 | 90 |
| (4-Methoxyphenyl)methyl | 95–98 | 60 |
This contrasts with aryl-substituted analogs, where electron-withdrawing groups (e.g., Cl) improve reactivity .
Q. What analytical techniques resolve contradictions in reaction outcomes (e.g., unexpected by-products)?
Unexpected by-products (e.g., boronic acids or deboronation products) arise from hydrolysis or oxidative side reactions. Methodological approaches include:
- NMR spectroscopy : ¹⁹F NMR tracks trifluoroborate integrity; ¹H/¹³C NMR identifies aryl or alkyl coupling products.
- Mass spectrometry (HRMS) : Confirms molecular ions of by-products (e.g., [M–F]⁻ ions indicating fluoride loss).
- Kinetic studies : Monitor reaction progress under varying Pd catalyst loads (0.5–5 mol%) to identify rate-limiting steps .
Q. How can solvent and ligand choice be optimized for enantioselective transformations involving this compound?
Chiral ligands (e.g., BINAP or Josiphos) paired with polar aprotic solvents (DMF, DMSO) enhance enantioselectivity in asymmetric allylic alkylations:
- Solvent effects : DMSO increases polarity, stabilizing transition states but may reduce reaction rates.
- Ligand screening : A table of enantiomeric excess (ee) values under different conditions:
| Ligand | Solvent | ee (%) | Yield (%) |
|---|---|---|---|
| (R)-BINAP | THF | 75 | 65 |
| (S)-Josiphos | DMF | 88 | 70 |
| No ligand | Toluene | <5 | 30 |
Data Analysis and Mechanistic Studies
Q. What computational methods validate the proposed reaction mechanisms for trifluoroborate-mediated couplings?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model key steps:
- Transmetallation : Energy barriers for boron-to-palladium transfer are higher for sterically hindered derivatives.
- Reductive elimination : Electron-rich ligands lower activation energy for C–C bond formation.
- Case study : For (2-cyclopropylethyl) derivatives, computed ΔG‡ for transmetallation is 25 kcal/mol, vs. 18 kcal/mol for phenyl analogs .
Q. How do stability studies under varying pH and temperature inform storage and application protocols?
- pH stability : The compound decomposes in acidic (pH < 3) or basic (pH > 10) conditions, releasing BF₃ and cyclopropane derivatives.
- Thermal stability : TGA shows decomposition onset at 150°C, making it unsuitable for high-temperature reactions.
- Recommendations : Store at 4°C under N₂ with molecular sieves to absorb moisture .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
